molecular formula C20H34N2O3 B3794922 2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol

2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol

Cat. No.: B3794922
M. Wt: 350.5 g/mol
InChI Key: OLXQNILYDQLKKO-UHFFFAOYSA-N
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Description

Compounds like this one, which contain hydroxymethyl, isopropoxy, and piperazinyl groups, are often found in the field of medicinal chemistry. They can have a variety of biological activities depending on their exact structure and the context in which they are used .


Synthesis Analysis

The synthesis of such compounds would likely involve several steps, including the formation of the piperazine ring, the introduction of the isopropyl groups, and the attachment of the hydroxymethyl group .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be studied using various techniques. For example, Suzuki–Miyaura coupling is a widely-used reaction in organic chemistry that involves organoboron reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, stability, and reactivity, can be analyzed using various experimental techniques .

Mechanism of Action

The mechanism of action of such compounds would depend on their exact structure and the biological system in which they are used. Some similar compounds are known to inhibit certain enzymes or interact with specific receptors .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their exact structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future research directions would likely involve further exploration of the biological activities of such compounds, optimization of their properties through chemical modification, and investigation of their potential applications in areas like drug discovery .

Properties

IUPAC Name

2-[4-[[3-(hydroxymethyl)-4-propan-2-yloxyphenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3/c1-15(2)22-9-8-21(13-19(22)7-10-23)12-17-5-6-20(25-16(3)4)18(11-17)14-24/h5-6,11,15-16,19,23-24H,7-10,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXQNILYDQLKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CC(=C(C=C2)OC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol
Reactant of Route 2
2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol
Reactant of Route 3
2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol
Reactant of Route 4
2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol
Reactant of Route 5
2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol
Reactant of Route 6
Reactant of Route 6
2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol

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